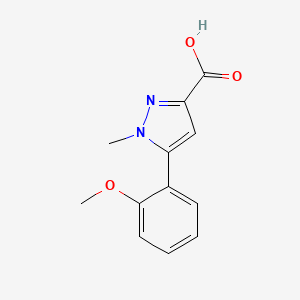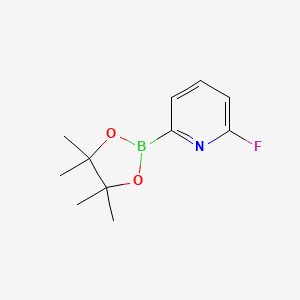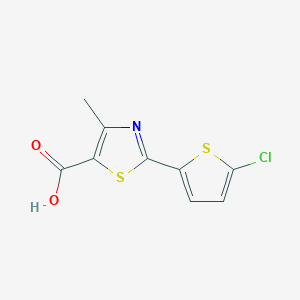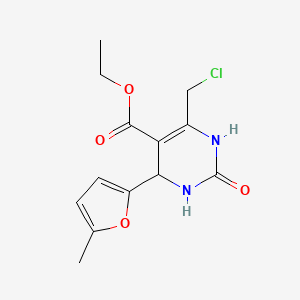
5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
Phenolic compounds, such as the one you mentioned, are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .
Molecular Structure Analysis
The molecular structure of phenolic compounds is characterized by one or more hydroxyl groups directly attached to one or more aromatic rings . The carbon-oxygen-hydrogen atoms have an angle of 109°, making it a planar molecule similar to methanol with the carbon-oxygen-hydrogen angle of 108.5° .Chemical Reactions Analysis
Phenolic compounds undergo several reactions such as glucuronidation, sulfonation, and methylation . They can also be involved in Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . They also have chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One aspect of research on pyrazole derivatives involves the synthesis and structural determination of compounds like "3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid" and its corresponding methyl ester. These compounds showcase the importance of regiospecific synthesis and the role of X-ray crystallography in confirming molecular structures, highlighting the complexity and precision required in chemical synthesis processes. Such studies are crucial for understanding the molecular frameworks of pyrazole derivatives and their potential functionalities (Kumarasinghe, Hruby, & Nichol, 2009).
Biological Activities
Research into the biological activities of pyrazole derivatives, including compounds structurally related to "5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid," has shown potential in various therapeutic areas. For instance, studies on new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have explored their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting the potential for these compounds in cancer treatment strategies (Hassan, Hafez, & Osman, 2014).
Nonlinear Optical Properties
The investigation of nonlinear optical properties in pyrazole derivatives, such as "3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid," demonstrates the potential application of these compounds in optical technologies. This study combines experimental and theoretical approaches to analyze the compound's crystal structure, spectroscopic properties, and the influence of molecular orbital interactions on its nonlinear optical activity, suggesting applications in materials science and photonics (Tamer et al., 2015).
Antimicrobial Properties
Another area of application involves the synthesis and antibacterial screening of pyrazolopyridine derivatives. Research on compounds such as "6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids" has identified certain derivatives with significant antibacterial properties. These findings support the exploration of pyrazole derivatives as potential candidates for developing new antimicrobial agents, which is crucial in addressing the growing concern of antibiotic resistance (Maqbool et al., 2014).
Corrosion Inhibition
Moreover, studies on the application of pyrazol derivatives in the petroleum industry for corrosion mitigation reveal their significance in industrial applications. Research into compounds like "4,4’-((4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)" for steel corrosion mitigation in acidizing environments demonstrates the potential of pyrazole derivatives as effective corrosion inhibitors, highlighting their importance in maintaining infrastructure integrity and operational efficiency in oil extraction and processing (Singh et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-10(7-9(13-14)12(15)16)8-5-3-4-6-11(8)17-2/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPDBXQACCBVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B1453989.png)

![6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1453993.png)

![(3-Methylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1453995.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B1453996.png)
![4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453998.png)

![4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454001.png)
![4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454004.png)

